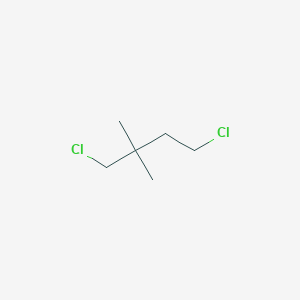

1,4-Dichloro-2,2-dimethylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2,2-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPYOUUNAVKBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dichloro-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,4-dichloro-2,2-dimethylbutane, a halogenated alkane with potential applications in organic synthesis and as a building block in medicinal chemistry. The described methodology focuses on a two-step approach commencing with the reduction of a commercially available precursor, 2,2-dimethylsuccinic acid, followed by a robust chlorination reaction. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical implementation.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step reaction sequence. The initial step involves the reduction of 2,2-dimethylsuccinic acid to its corresponding diol, 2,2-dimethylbutane-1,4-diol. Subsequently, this diol is subjected to chlorination to yield the target compound. While direct free-radical chlorination of 2,2-dimethylbutane is a theoretical possibility, it is synthetically impractical due to the formation of multiple isomers and a lack of regioselectivity. The proposed pathway offers a more controlled and selective approach to the desired product.

A logical diagram of the overall synthesis workflow is presented below.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylbutane-1,4-diol

The reduction of 2,2-dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol can be effectively achieved using a borane-tetrahydrofuran complex (BH₃·THF). This reagent is a versatile and selective reducing agent for carboxylic acids.

Reaction:

HOCH₂-C(CH₃)₂-CH₂-CH₂OH + 2 SOCl₂ → ClCH₂-C(CH₃)₂-CH₂-CH₂Cl + 2 SO₂ + 2 HCl

Caption: Reduction of 2,2-dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol.

Caption: Chlorination of 2,2-dimethylbutane-1,4-diol to the target product.

Caption: General laboratory workflow for the two-step synthesis.

Safety Considerations

-

Borane-tetrahydrofuran complex is flammable and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

-

Thionyl chloride is corrosive and toxic. It reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

-

Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

This guide provides a robust and logical pathway for the synthesis of this compound. The provided experimental protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals used.

1,4-dichloro-2,2-dimethylbutane chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dichloro-2,2-dimethylbutane

Introduction

This compound is a dihalogenated alkane of significant interest in the study of reaction mechanisms and as a potential synthetic intermediate. Its structure, featuring a neopentyl-like arrangement, introduces considerable steric hindrance that profoundly influences its reactivity, particularly in nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the presence of two chlorine atoms on a six-carbon chain with a quaternary carbon at the C2 position. This structure is key to its chemical behavior.

Identifiers and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 440680-51-3 | [2][3] |

| Molecular Formula | C₆H₁₂Cl₂ | [1][3][4] |

| Molecular Weight | 155.06 g/mol | [1][2] |

| Canonical SMILES | CC(C)(CCCl)CCl | [1] |

| InChI | InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3 | [1][4] |

| InChIKey | KMPYOUUNAVKBPY-UHFFFAOYSA-N | [1][2][4] |

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~160-170 °C | Based on similar isomers like 1,4-dichloro-2,3-dimethylbutane (166.7±8.0 °C).[5] |

| Density | ~1.0 g/cm³ | Based on similar isomers like 1,4-dichloro-2,3-dimethylbutane (1.026±0.06 g/cm³).[5] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the steric hindrance imposed by the 2,2-dimethyl (neopentyl) group. This structural feature makes it an excellent substrate for studying the competition between nucleophilic substitution and elimination pathways.[2]

Nucleophilic Substitution Reactions

Due to the neopentyl-like structure, the primary halide at the C1 position is exceptionally unreactive in bimolecular nucleophilic substitution (S(_N)2) reactions.[2] The bulky 2,2-dimethyl arrangement sterically hinders the backside attack required for the S(_N)2 mechanism, significantly slowing the reaction rate compared to less hindered primary alkyl halides.[2]

Despite the steric hindrance, monosubstitution can be achieved under specific conditions, such as in the Finkelstein reaction.[2] Treating this compound with one equivalent of sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) can selectively replace one chlorine atom.[2] This produces 1-chloro-4-iodo-2,2-dimethylbutane, a more versatile intermediate, as the carbon-iodine bond is weaker and iodide is a better leaving group, facilitating subsequent selective reactions at the C4 position.[2]

Caption: Finkelstein reaction for monosubstitution.

Elimination Reactions

The significant steric hindrance that disfavors S(_N)2 reactions makes elimination a competing pathway, especially in the presence of a strong, non-nucleophilic base.[2] Elimination reactions, such as E2, involve the removal of a proton from a carbon adjacent to the leaving group.[7][8]

In the case of this compound, elimination would likely proceed via an E2 mechanism with a strong base, leading to the formation of an alkene. According to Zaitsev's rule, which states that the more substituted alkene is the major product, elimination would favor the formation of 4-chloro-2,2-dimethyl-1-butene.[7][8]

Caption: Competing substitution and elimination pathways.

Synthesis

The synthesis of this compound presents challenges. Direct free-radical chlorination of 2,2-dimethylbutane is impractical as it would produce a mixture of chlorinated isomers with poor regioselectivity.[2] The reactivity order for hydrogen abstraction (tertiary > secondary > primary) would lead to a complex product mixture.[2]

A more viable approach is the conversion of 2,2-dimethyl-1,4-butanediol using a chlorinating agent like thionyl chloride (SOCl₂). While the reaction of alcohols with thionyl chloride can be inefficient for substrates prone to steric hindrance, it remains a common method for synthesizing alkyl chlorides from alcohols.[2]

Other Reactions

Reduction of this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would replace the chlorine atoms with hydrogen, yielding 2,2-dimethylbutane.[2]

Experimental Protocols

While specific laboratory preparations for this compound are not detailed in the provided search results, a standard protocol can be adapted from the synthesis of similar compounds like 1,4-dichlorobutane.[9]

Hypothetical Synthesis of this compound

This protocol is adapted from the synthesis of 1,4-dichlorobutane from 1,4-butanediol.[9]

Objective: To synthesize this compound from 2,2-dimethyl-1,4-butanediol.

Materials:

-

2,2-dimethyl-1,4-butanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, place 2,2-dimethyl-1,4-butanediol and a catalytic amount of dry pyridine.

-

Immerse the flask in an ice bath to maintain a temperature of 5-10°C.

-

Add thionyl chloride dropwise to the vigorously stirred mixture, ensuring the temperature remains controlled.

-

After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature overnight.

-

The following day, reflux the reaction mixture for 3 hours.

-

Cool the mixture and cautiously pour it over ice water.

-

Extract the product, this compound, with diethyl ether.

-

Wash the ethereal extract with a 10% sodium bicarbonate solution, followed by water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the ether by rotary evaporation.

-

Purify the crude product by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound serves as an important model for understanding the interplay of steric effects in chemical reactions. Its hindered structure significantly retards S(_N)2 reactions and promotes competition from elimination pathways. This unique reactivity profile makes it a valuable substrate for mechanistic studies and a potentially useful, albeit challenging, intermediate for the synthesis of complex molecules where selective functionalization is required. Further research into its reaction kinetics and the development of efficient synthetic routes will continue to be of interest to the chemical research community.

References

- 1. This compound | C6H12Cl2 | CID 21200757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 440680-51-3 | Benchchem [benchchem.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. chemcd.com [chemcd.com]

- 5. chembk.com [chembk.com]

- 6. 1,4-Dichloro-2,3-dimethylbutane | C6H12Cl2 | CID 13561230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1,4-dichloro-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dichloro-2,2-dimethylbutane, including its chemical identifiers, physicochemical properties, potential synthetic routes, and characteristic reactivity. The information is intended for use in research and development settings.

Core Identifiers and Chemical Structure

This compound is a halogenated alkane with the CAS Registry Number 440680-51-3 .[1][2] Its structure is characterized by a butane backbone with two chlorine atoms at positions 1 and 4, and two methyl groups at position 2.

| Identifier | Value |

| CAS Number | 440680-51-3[1][2] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₆H₁₂Cl₂[2] |

| Molecular Weight | 155.06 g/mol [1][2] |

| InChI | InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3[2] |

| InChIKey | KMPYOUUNAVKBPY-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(C)(CCCl)CCl[2] |

| Synonyms | 1,4-dichloro-2,2-dimethyl-butane, SCHEMBL6240960, MFCD19234279[2] |

Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 3 |

| Exact Mass | 154.0316058 Da |

| Monoisotopic Mass | 154.0316058 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 8 |

| Complexity | 59.5 |

Data sourced from PubChem computed properties.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce in published literature. However, established methods for analogous compounds can be adapted.

Proposed Synthesis from 2,2-dimethyl-1,4-butanediol

A plausible synthetic route to this compound is the reaction of 2,2-dimethyl-1,4-butanediol with a chlorinating agent such as thionyl chloride. The following is a representative protocol adapted from the synthesis of 1,4-dichlorobutane.[3]

Materials:

-

2,2-dimethyl-1,4-butanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalyst)

-

Diethyl ether (solvent)

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 2,2-dimethyl-1,4-butanediol and a catalytic amount of dry pyridine.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise from the dropping funnel, maintaining the reaction temperature between 5-10 °C with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the mixture and cautiously pour it over ice water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined ether extracts with 10% sodium bicarbonate solution and then with water.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude product by vacuum distillation.

Representative Nucleophilic Substitution: Finkelstein Reaction

This compound can undergo nucleophilic substitution reactions. A classic example is the Finkelstein reaction to exchange a chloride for an iodide.[4] This reaction is driven by the precipitation of sodium chloride in acetone.[4]

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Acetone (dry)

Procedure:

-

Dissolve this compound in dry acetone in a round-bottom flask equipped with a reflux condenser.

-

Add a stoichiometric excess of sodium iodide to the solution.

-

Heat the mixture to reflux with stirring. The formation of a white precipitate (NaCl) should be observed.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude product, 1-chloro-4-iodo-2,2-dimethylbutane, can be purified by column chromatography or distillation.

Visualized Workflows and Relationships

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Finkelstein Reaction Pathway

References

An In-depth Technical Guide on the Physical and Chemical Properties of 1,4-Dichloro-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloro-2,2-dimethylbutane is a halogenated alkane of interest in synthetic organic chemistry. Its structure, featuring a neopentyl-like arrangement with a quaternary carbon, introduces significant steric hindrance that influences its reactivity. This guide provides a summary of its known physical and chemical properties based on available data. It is important to note that while computational data for this compound is accessible, detailed experimental characterizations of its physical properties are not extensively reported in publicly available literature. This document compiles the existing information and presents it in a structured format for technical reference.

Chemical Identity and Computed Properties

The fundamental identifiers and computationally predicted properties of this compound are summarized below. These values are derived from computational models and provide estimations of the compound's physical characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 440680-51-3 | [1][2][3] |

| Molecular Formula | C6H12Cl2 | [1][3][4] |

| Molecular Weight | 155.06 g/mol | [1][2] |

| Canonical SMILES | CC(C)(CCCl)CCl | [1] |

| InChI Key | KMPYOUUNAVKBPY-UHFFFAOYSA-N | [1][2] |

Table 2: Computed Physical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.0 | [1] |

| Exact Mass | 154.0316058 Da | [1] |

| Monoisotopic Mass | 154.0316058 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols and Methodologies

Specific, detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature. However, standard organic chemistry methodologies would be employed for such characterization.

-

Boiling Point Determination: The boiling point would be determined via distillation at atmospheric pressure. For small quantities, a micro-boiling point apparatus could be used, where the temperature at which the liquid's vapor pressure equals the applied pressure is recorded.

-

Melting Point Determination: Should the compound be solid at room temperature, its melting point would be measured using a melting point apparatus. The sample is heated slowly, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. For high purity substances, this range is typically narrow.

-

Density Measurement: The density of the liquid would be determined using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature (e.g., 25 °C).

-

Solubility Analysis: Solubility would be assessed by adding the compound to various solvents (e.g., water, ethanol, acetone, hexane) in a stepwise manner at a controlled temperature. The point of saturation would be determined visually or through spectroscopic methods to quantify its solubility. As a chlorinated hydrocarbon, it is expected to be insoluble in water but soluble in organic solvents.[5]

Chemical Reactivity and Synthetic Relevance

This compound serves as a valuable substrate for investigating the mechanisms of nucleophilic substitution reactions.[2] The presence of the gem-dimethyl group on the carbon adjacent to one of the reaction centers creates significant steric hindrance, making the S\textsubscript{N}2 pathway exceptionally slow compared to unhindered primary alkyl halides like 1,4-dichlorobutane.[2] This steric effect raises the activation energy for the required backside attack.[2]

This unique structural feature makes it an ideal model system for studying the competition between S\textsubscript{N}2 and other reaction pathways, such as elimination.[2] The compound's two electrophilic carbon-chlorine bonds also make it a useful intermediate for synthesizing specialty chemicals, such as N,N'-dialkylalkanediamines, through double nucleophilic substitution.[2]

Figure 1. Logical workflow illustrating the competing reaction pathways for this compound.

References

Solubility Profile of 1,4-Dichloro-2,2-dimethylbutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dichloro-2,2-dimethylbutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility principles, theoretical considerations, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂. Its structure, featuring a neopentyl-like core, significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, reaction kinetics, and various downstream applications in pharmaceutical and materials science research.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₂Cl₂ |

| Molecular Weight | 155.06 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 440680-51-3[1] |

Solubility in Organic Solvents

Based on the well-established principle of "like dissolves like," this compound, a polar molecule, is expected to be soluble in a range of common organic solvents.[2][3] The presence of two electronegative chlorine atoms creates a dipole moment, facilitating interactions with polar solvent molecules. Halogenoalkanes, in general, tend to dissolve in organic solvents because the energy required to break the intermolecular forces within the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[2]

Qualitative Solubility Data:

| Solvent | Solvent Type | Expected Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Soluble |

| Diethyl Ether | Polar Aprotic | Soluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is based on the static equilibrium method.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker bath or magnetic stirrer with a temperature probe

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Vials for sample collection

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in the thermostatically controlled shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, stop the shaking and allow the undissolved solid to settle to the bottom of the container. This step should also be performed at the controlled temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, it is crucial to maintain the temperature during this step.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilution: Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × Volume of flask) / (Initial volume of supernatant × 10)

Experimental Workflow for Solubility Determination:

Caption: A generalized workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As a polar molecule, it will generally exhibit higher solubility in polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solute-solvent system.

-

Intermolecular Forces: The strength of the dipole-dipole interactions and van der Waals forces between the solute and solvent molecules plays a critical role.

Logical Relationship of Solubility Factors:

Caption: Key factors influencing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its molecular structure strongly suggests good solubility in a wide range of common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific laboratory conditions and research needs. Understanding these solubility characteristics is a fundamental prerequisite for the effective use of this compound in scientific research and development.

References

Safety and Handling of 1,4-dichloro-2,2-dimethylbutane: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-dichloro-2,2-dimethylbutane is publicly available. The following information is extrapolated from data on structurally similar compounds, such as other dichlorobutane isomers and chlorinated alkanes. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with professional judgment and a thorough risk assessment before handling this chemical.

This technical guide provides an overview of the presumed safety precautions, handling procedures, and emergency protocols for this compound based on available data for related chemical structures.

Physicochemical and Toxicological Data

Due to the lack of specific experimental data for this compound, the following table summarizes computed or estimated properties. These values should be considered as approximations.

| Property | Value (Unit) | Source |

| Physical Properties | ||

| Molecular Formula | C6H12Cl2 | [PubChem][1] |

| Molecular Weight | 155.07 g/mol | [PubChem][1] |

| Appearance | Presumed to be a colorless liquid | N/A |

| Boiling Point | 166.7 ± 8.0 °C (Predicted) | N/A |

| Density | 1.026 ± 0.06 g/cm³ (Predicted) | N/A |

| Toxicological Data | ||

| Acute Oral Toxicity | No data available. Assumed to be harmful. | N/A |

| Acute Dermal Toxicity | No data available. Assumed to be harmful. | N/A |

| Acute Inhalation Toxicity | No data available. Vapors may be harmful. | N/A |

| Skin Corrosion/Irritation | Expected to cause skin irritation. | N/A |

| Eye Damage/Irritation | Expected to cause serious eye irritation. | N/A |

| Carcinogenicity | No data available. | N/A |

N/A: Not Available. Data is based on predictions and information for analogous compounds.

Hazard Identification and Precautionary Measures

Based on the data for similar chlorinated hydrocarbons, this compound is likely to be a flammable liquid and harmful if swallowed, inhaled, or in contact with skin.

GHS Hazard Statements (Presumed):

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H411: Toxic to aquatic life with long-lasting effects.

Precautionary Statements (Recommended):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

Spill Response Protocol

In the event of a spill, follow the procedures outlined below.

Minor Spill (Contained, small quantity):

-

Alert personnel in the immediate area.

-

Wear appropriate personal protective equipment (see Section 4).

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.

Major Spill (Large quantity, uncontained):

-

Evacuate the area immediately.

-

Alert emergency services and the institutional safety office.

-

Isolate the spill area and prevent entry.

-

If safe to do so, remove ignition sources and provide ventilation.

-

Allow only trained personnel with appropriate respiratory protection to enter the area for cleanup.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber, Viton®). Breakthrough time and glove suitability should be confirmed with the manufacturer.

-

Clothing: A chemical-resistant laboratory coat or apron. For larger quantities or splash potential, chemical-resistant coveralls are recommended.

-

-

Respiratory Protection: For operations that may generate vapors or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge. In case of high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) should be used.

Visualizations

The following diagrams illustrate key safety workflows.

Caption: Workflow for responding to a chemical spill.

References

An In-depth Technical Guide on the Formation of 1,4-dichloro-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible mechanism for the formation of 1,4-dichloro-2,2-dimethylbutane. Direct chlorination of unsaturated precursors or free-radical chlorination of the corresponding alkane presents significant challenges in achieving the desired product with high selectivity. Therefore, a more strategic, multi-step synthesis is proposed, commencing from a suitable diol precursor. This guide details the reaction mechanisms, experimental considerations, and relevant data.

Proposed Synthetic Pathway

The most viable route for the synthesis of this compound involves a two-step process starting from 2,2-dimethylsuccinic acid:

-

Reduction of 2,2-Dimethylsuccinic Acid: The initial step involves the reduction of 2,2-dimethylsuccinic acid to yield 2,2-dimethylbutane-1,4-diol.

-

Dichlorination of 2,2-Dimethylbutane-1,4-diol: The subsequent step is the conversion of the diol to the target molecule, this compound, through a dichlorination reaction.

Step 1: Reduction of 2,2-Dimethylsuccinic Acid

The formation of 2,2-dimethylbutane-1,4-diol from 2,2-dimethylsuccinic acid is a standard reduction of a carboxylic acid. A powerful reducing agent is required for this transformation.

Mechanism:

The reduction of carboxylic acids with a reagent like lithium aluminum hydride (LiAlH₄) proceeds through the formation of a metal-carboxylate complex. The hydride ions (H⁻) from the aluminohydride then act as nucleophiles, attacking the carbonyl carbons. This process occurs in a stepwise manner for both carboxylic acid groups, ultimately leading to the corresponding primary alcohols after an aqueous workup.

An In-depth Technical Guide on the Discovery and First Synthesis of 1,4-Dichloro-2,2-dimethylbutane

This technical guide provides a comprehensive overview of the likely first synthesis of 1,4-dichloro-2,2-dimethylbutane, a valuable intermediate in organic synthesis. Due to the absence of a singular, readily available seminal publication on its discovery, this document outlines a plausible and historically consistent synthetic route, drawing parallels from established preparations of analogous dihaloalkanes. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's synthesis and properties.

Introduction

This compound is a dihalogenated alkane featuring a neopentyl-like core, which imparts significant steric hindrance at one of the chlorinated centers. This structural feature makes it a unique substrate for studying nucleophilic substitution reactions and a potentially useful building block for the synthesis of complex molecules containing a quaternary carbon center. While the specific historical discovery of this compound is not well-documented in readily accessible literature, its synthesis can be logically inferred from well-established chlorination methods for diols.

The most probable first synthesis of this compound involves the conversion of the corresponding diol, 2,2-dimethyl-1,4-butanediol, using a chlorinating agent. This approach is analogous to the preparation of other dichloroalkanes, such as 1,4-dichlorobutane from 1,4-butanediol.

Plausible First Synthesis: Chlorination of 2,2-Dimethyl-1,4-butanediol

The reaction of a diol with a chlorinating agent like thionyl chloride (SOCl₂) is a standard and effective method for the synthesis of dichloroalkanes. This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.

A plausible reaction scheme for the first synthesis of this compound is presented below:

Theoretical Exploration of 1,4-Dichloro-2,2-dimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 1,4-dichloro-2,2-dimethylbutane, a sterically hindered dihaloalkane with significant applications in synthetic organic chemistry and as a model for studying reaction mechanisms. This document collates available physicochemical data, provides detailed theoretical experimental protocols for its synthesis and key reactions, and explores its conformational landscape. The unique structural features of this compound, particularly the neopentyl-like environment, render it an intriguing substrate for investigating the interplay of steric and electronic effects in nucleophilic substitution and elimination reactions.

Introduction

This compound is a bifunctional organochlorine compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a quaternary carbon center, introduces significant steric hindrance at one of the reactive sites, making it an excellent model system for studying the nuances of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reaction pathways.[1] The presence of two chlorine atoms at the 1 and 4 positions allows for selective functionalization and the potential for intramolecular cyclization reactions to form heterocyclic compounds.[1] This guide aims to provide a detailed theoretical framework for researchers interested in utilizing this compound in their synthetic endeavors or in studies of reaction kinetics and mechanisms.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimentally determined data for this compound, the following tables summarize a combination of computed properties and predicted spectroscopic data based on analysis of similar compounds. These values provide a useful starting point for characterization and reaction planning.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H12Cl2 | [2] |

| Molecular Weight | 155.06 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 440680-51-3 | [1] |

| Predicted Boiling Point | 166.7 ± 8.0 °C | [3] |

| Predicted Density | 1.026 ± 0.06 g/cm³ | [3] |

| XLogP3 | 3.0 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| 1H NMR (CDCl3, 400 MHz) | δ ~3.65 (s, 2H, -CH2Cl at C1), ~1.80 (t, J=8 Hz, 2H, -CH2- at C3), ~3.50 (t, J=8 Hz, 2H, -CH2Cl at C4), ~1.10 (s, 6H, -C(CH3)2) |

| 13C NMR (CDCl3, 100 MHz) | δ ~75 (-CH2Cl at C1), ~35 (-C(CH3)2), ~45 (-CH2- at C3), ~48 (-CH2Cl at C4), ~25 (-C(CH3)2) |

| Infrared (IR) | ~2960-2870 cm-1 (C-H stretch), ~1470-1450 cm-1 (C-H bend), ~1390-1365 cm-1 (gem-dimethyl C-H bend), ~750-650 cm-1 (C-Cl stretch) |

| Mass Spectrometry (EI) | Predicted molecular ion (M+) at m/z 154/156/158 (isotope pattern for 2 Cl). Fragmentation would likely involve loss of Cl, HCl, and cleavage of the butyl chain. |

Theoretical Synthesis and Experimental Workflow

The synthesis of this compound can be conceptually approached from its corresponding diol, 2,2-dimethyl-1,4-butanediol, via a nucleophilic substitution reaction. A common method for converting alcohols to alkyl chlorides is the use of thionyl chloride (SOCl2) or a similar chlorinating agent.

Detailed Experimental Protocol: Synthesis from 2,2-Dimethyl-1,4-butanediol

This protocol is a theoretical adaptation based on standard procedures for the conversion of diols to dichloroalkanes.[4]

Materials:

-

2,2-dimethyl-1,4-butanediol

-

Thionyl chloride (SOCl2)

-

Pyridine (catalytic amount)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,2-dimethyl-1,4-butanediol in a suitable anhydrous solvent (e.g., dichloromethane or no solvent).

-

Add a catalytic amount of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

-

Cool the reaction mixture to room temperature and carefully pour it over ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Reactivity and Reaction Mechanisms

The presence of the neopentyl-like structure significantly influences the reactivity of this compound. The carbon atom at the C1 position is sterically hindered, which dramatically slows down SN2 reactions.[1] Consequently, under conditions that would typically favor SN2, the reaction rate is significantly reduced. Under conditions favoring SN1, rearrangement of the intermediate carbocation is a possibility.

Nucleophilic Substitution

4.1.1. Theoretical Protocol: Monosubstitution via Finkelstein Reaction

This protocol describes a selective monosubstitution at the less hindered C4 position.[1]

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in acetone or DMF in a round-bottom flask.

-

Add one equivalent of sodium iodide.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or chromatography to yield 1-chloro-4-iodo-2,2-dimethylbutane.

Reduction

The chlorine atoms can be reduced to hydrogen atoms using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or via catalytic hydrogenation.

4.2.1. Theoretical Protocol: Reduction to 2,2-Dimethylbutane

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.

-

After the addition, allow the mixture to warm to room temperature and then stir for several hours, monitoring the reaction by TLC or GC.

-

Carefully quench the reaction by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).[5]

-

Filter the resulting granular precipitate and wash it with diethyl ether.

-

Dry the organic filtrate over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 2,2-dimethylbutane.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by rotation around the C2-C3 and C3-C4 single bonds. The bulky gem-dimethyl group on C2 will significantly influence the population of different conformers to minimize steric interactions. The most stable conformers are expected to be those where the large groups are anti to each other.

Applications in Synthesis

This compound is a precursor for various organic molecules. One notable application is the synthesis of 3,3-dimethyltetrahydrofuran through an intramolecular Williamson ether synthesis.[1] This involves the hydrolysis of one chloro group to a hydroxyl group, followed by an intramolecular SN2 reaction.

Conclusion

This compound presents a fascinating case study in the field of physical organic chemistry and is a versatile intermediate for synthetic chemists. Its sterically demanding structure provides a unique platform to probe the limits of classical reaction mechanisms and to develop novel synthetic methodologies. This technical guide has summarized the key theoretical aspects of this compound, providing a foundation for further experimental and computational investigation. The provided theoretical protocols offer a starting point for the practical application of this compound in a research setting. Further experimental validation of the predicted data is encouraged to expand our understanding of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols: Intramolecular Grignard Reaction of 1,4-Dichloro-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the use of 1,4-dichloro-2,2-dimethylbutane in intramolecular Grignard reactions. This substrate is of particular interest for the synthesis of sterically hindered cyclic compounds, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

This compound possesses a unique structural feature: a neopentyl-like center. This steric hindrance significantly influences its reactivity in classical nucleophilic substitution reactions, making it an interesting substrate for alternative reaction pathways. One such pathway is the intramolecular Grignard reaction, which offers a route to synthesize 3,3-dimethylcyclopentane, a valuable carbocyclic scaffold. This document outlines the theoretical basis and a practical protocol for this transformation.

Reaction Principle and Considerations

The intramolecular Grignard reaction of this compound involves the initial formation of a mono-Grignard reagent. Due to the proximity of the second electrophilic carbon, the organomagnesium intermediate can undergo an intramolecular nucleophilic attack to form a five-membered ring.

Several factors can influence the success and efficiency of this cyclization:

-

Rate of Grignard Reagent Formation vs. Intermolecular Reactions: The formation of the Grignard reagent must be controlled to favor the intramolecular cyclization over intermolecular reactions, such as Wurtz-type coupling. This is typically achieved by using a high dilution of the starting material.

-

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[1][2] THF is often preferred as it can better solvate and stabilize the Grignard reagent.

-

Magnesium Activation: The reaction is initiated on the surface of the magnesium metal. Activation of the magnesium is crucial for a successful reaction. This can be achieved by using fresh magnesium turnings, a small crystal of iodine, or 1,2-dibromoethane.

-

Temperature: The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux. However, excessive heat can promote side reactions.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclopentane

This protocol describes the intramolecular Grignard reaction of this compound to yield 3,3-dimethylcyclopentane.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, reflux condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly oven-dried to remove any traces of water.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask under an inert atmosphere until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

-

Reaction Initiation: Add a small volume of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot of this solution to the magnesium suspension to initiate the reaction. The reaction is indicated by a slight warming of the mixture and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

-

Slow Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel over a period of several hours to maintain a gentle reflux. This slow addition is crucial to favor the intramolecular cyclization.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M HCl to quench the reaction and dissolve any unreacted magnesium.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation to yield pure 3,3-dimethylcyclopentane.

Note: The optimal reaction time, temperature, and concentration may require optimization for the best yield.

Data Presentation

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 eq | |

| Magnesium Turnings | 1.2 eq | Excess to ensure complete reaction. |

| Solvent | Anhydrous THF | |

| Reaction Temperature | Reflux (~66 °C) | |

| Reaction Time | 4 - 6 hours | Monitor by TLC or GC for completion. |

| Expected Product | 3,3-Dimethylcyclopentane | |

| Theoretical Yield | TBD | To be determined experimentally. |

| Observed Yield | TBD | |

| Major Side Products | Wurtz coupling products, elimination products | Minimized by slow addition and controlled temperature. |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the formation of 3,3-dimethylcyclopentane.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note: Williamson Ether Synthesis for the Preparation of 3,3-Dimethyltetrahydrofuran from 1,4-Dichloro-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive experimental protocol for the synthesis of 3,3-dimethyltetrahydrofuran, a valuable heterocyclic scaffold in medicinal chemistry, commencing from 1,4-dichloro-2,2-dimethylbutane. The procedure circumvents the direct and often challenging intermolecular Williamson ether synthesis with a dihaloalkane by employing a two-step sequence. This involves an initial hydrolysis of the dichlorobutane derivative to the corresponding diol, followed by an acid-catalyzed intramolecular cyclization, a variant of the Williamson ether synthesis principle. This protocol provides a clear and reproducible methodology for obtaining the target cyclic ether.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a versatile method for the preparation of both symmetrical and unsymmetrical ethers through an SN2 reaction between an alkoxide and an alkyl halide.[1][2] Intramolecular variants of this reaction are particularly powerful for the construction of cyclic ethers.[3][4] The direct synthesis of cyclic ethers from dihaloalkanes via an intermolecular reaction with a diol can be complicated by polymerization and other side reactions. A more controlled and often higher-yielding approach involves the conversion of the dihaloalkane to a diol, which can then undergo an intramolecular cyclization to form the desired cyclic ether. This application note provides a detailed protocol for the synthesis of 3,3-dimethyltetrahydrofuran from this compound following this two-step strategy.

Experimental Protocols

Step 1: Hydrolysis of this compound to 2,2-Dimethylbutane-1,4-diol

This procedure outlines the conversion of the starting dichloroalkane to the corresponding diol. This is a necessary precursor step for the subsequent intramolecular cyclization.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (deionized)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in a 1 M aqueous solution of NaOH or KOH (2.5 eq.).

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to proceed to completion within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2,2-dimethylbutane-1,4-diol.

-

The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Acid-Catalyzed Intramolecular Cyclization of 2,2-Dimethylbutane-1,4-diol to 3,3-Dimethyltetrahydrofuran

This protocol describes the cyclization of the intermediate diol to the final tetrahydrofuran product. This step is an intramolecular dehydration, conceptually related to the Williamson ether synthesis.

Materials:

-

2,2-Dimethylbutane-1,4-diol

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene or Benzene (for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2,2-dimethylbutane-1,4-diol (1.0 eq.) and a suitable solvent such as toluene or benzene.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq.) or p-toluenesulfonic acid (0.1 eq.).

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst.

-

Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting 3,3-dimethyltetrahydrofuran by fractional distillation.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of 3,3-dimethyltetrahydrofuran. The data is based on general principles and analogous reactions due to the lack of specific literature values for this exact sequence.

| Parameter | Step 1: Hydrolysis | Step 2: Cyclization |

| Starting Material | This compound | 2,2-Dimethylbutane-1,4-diol |

| Key Reagents | NaOH or KOH | H₂SO₄ or p-TsOH (catalytic) |

| Solvent | Water | Toluene or Benzene |

| Temperature | Reflux (100-110 °C) | Reflux (80-111 °C, depending on solvent) |

| Reaction Time | 12-24 hours (estimated) | 4-8 hours (estimated) |

| Product | 2,2-Dimethylbutane-1,4-diol | 3,3-Dimethyltetrahydrofuran |

| Typical Yield | Moderate to High (dependent on conditions) | High (often >80% for similar 1,4-diol cyclizations) |

| Purification Method | Vacuum Distillation or Recrystallization | Fractional Distillation |

Mandatory Visualization

Caption: Experimental workflow for the two-step synthesis of 3,3-dimethyltetrahydrofuran.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. US4919765A - Process for the purification of tetrahydrofuran - Google Patents [patents.google.com]

- 4. Dehydration and Purification of Spent Tetra Hydro Furan Solvent | AIChE [proceedings.aiche.org]

Application of 1,4-Dichloro-2,2-dimethylbutane in Polymer Chemistry: A Theoretical Approach to Poly(alkylene sulfide) Synthesis

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

While 1,4-dichloro-2,2-dimethylbutane is recognized as a valuable intermediate in organic synthesis, its direct application as a monomer in polymer chemistry is not yet documented in peer-reviewed literature. However, based on established principles of polycondensation, this application note outlines a theoretical yet scientifically grounded protocol for the synthesis of a novel poly(alkylene sulfide), namely poly(4,4-dimethyl-1,6-hexanediyl sulfide), utilizing this compound as a key monomer. This document provides a detailed experimental methodology, expected material properties, and visual workflows to guide researchers in exploring the potential of this sterically hindered dihaloalkane in creating new polymeric materials with unique characteristics.

Introduction

This compound is a dihaloalkane notable for the steric hindrance provided by the gem-dimethyl group adjacent to one of the reactive chlorine atoms. While its utility in forming five-membered rings and as a model for studying reaction kinetics is acknowledged, its role in polymerization has remained unexplored. This application note posits a potential application in the synthesis of poly(alkylene sulfide)s through polycondensation with a sulfide source. The introduction of the bulky 2,2-dimethylbutyl repeating unit is anticipated to influence the physical and chemical properties of the resulting polymer, potentially leading to materials with modified solubility, thermal stability, and crystallinity compared to their linear analogues.

Proposed Application: Synthesis of Poly(4,4-dimethyl-1,6-hexanediyl sulfide)

The most viable route for the polymerization of this compound is through polycondensation with a nucleophilic sulfide source, such as sodium sulfide. This reaction is analogous to the well-established synthesis of other poly(alkylene sulfide)s from α,ω-dihaloalkanes.[1] The resulting polymer, poly(4,4-dimethyl-1,6-hexanediyl sulfide), would feature a unique backbone structure with regularly spaced gem-dimethyl groups.

References

Application Notes and Protocols: 1,4-Dichloro-2,2-dimethylbutane as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dichloro-2,2-dimethylbutane as a key alkylating agent in the synthesis of heterocyclic compounds, particularly 3,3-dimethylpyrrolidine derivatives. The unique structural feature of this reagent, a sterically hindered neopentyl-like center, presents both challenges and opportunities in synthetic chemistry, making it a valuable tool for accessing specific molecular architectures.

Introduction

This compound is a bifunctional alkylating agent primarily employed in the construction of five-membered heterocyclic rings.[1] The presence of a gem-dimethyl group at the C2 position introduces significant steric hindrance, which influences its reactivity in nucleophilic substitution reactions. This steric impediment makes it a valuable substrate for studying the competition between SN2 and E2 reaction pathways.[1] A primary application of this compound is in the synthesis of 3,3-dimethylpyrrolidines through cyclization reactions with primary amines.

Key Applications: Synthesis of 3,3-Dimethylpyrrolidine Derivatives

The reaction of this compound with primary amines is a direct and efficient method for the synthesis of N-substituted 3,3-dimethylpyrrolidines. This transformation proceeds via a double nucleophilic substitution, where the amine nitrogen displaces both chlorine atoms to form the pyrrolidine ring.

General Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction for the synthesis of N-substituted 3,3-dimethylpyrrolidines.

Experimental Data and Protocols

Table 1: Representative Reaction Parameters for the Synthesis of N-Substituted 3,3-Dimethylpyrrolidines

| Entry | Primary Amine (R-NH₂) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | Toluene | Na₂CO₃ | 110 (Reflux) | 24 | Moderate to Good (Estimated) |

| 2 | Aniline | DMF | K₂CO₃ | 120 | 48 | Moderate (Estimated) |

| 3 | p-Methoxyaniline | Acetonitrile | Et₃N | 82 (Reflux) | 36 | Moderate (Estimated) |

Note: The yields are estimated based on typical outcomes for similar cyclization reactions and may vary depending on the specific substrate and precise reaction conditions.

Detailed Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylpyrrolidine (Representative Procedure)

This protocol is a generalized procedure based on common practices for the synthesis of N-substituted pyrrolidines from dihaloalkanes.

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Anhydrous Toluene

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), benzylamine (1.1 eq), and anhydrous sodium carbonate (2.5 eq).

-

Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzyl-3,3-dimethylpyrrolidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-benzyl-3,3-dimethylpyrrolidine.

Signaling Pathways and Mechanistic Considerations

The reaction proceeds through a sequential bimolecular nucleophilic substitution (SN2) mechanism. The primary amine first displaces one of the chloride ions. The steric hindrance at the C2 position slows down the rate of this initial substitution compared to a linear primary alkyl halide.[1] Following the first substitution, an intramolecular SN2 reaction occurs where the secondary amine attacks the remaining chloromethyl group, leading to the formation of the pyrrolidine ring.

Caption: Simplified reaction mechanism for pyrrolidine formation.

Conclusion

This compound serves as a valuable C4 building block for the synthesis of 3,3-dimethylpyrrolidine derivatives. The steric hindrance imparted by the gem-dimethyl group is a key feature that influences its reactivity and makes it a useful substrate for specific synthetic applications. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis and drug development to utilize this versatile reagent in the creation of novel heterocyclic compounds. Further optimization of reaction conditions for different primary amines can lead to a wider range of N-substituted 3,3-dimethylpyrrolidines.

References

step-by-step synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane

Application Notes and Protocols for the Synthesis of 3,3-dimethyltetrahydrofuran

Abstract

This document provides a detailed protocol for the synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane. The synthesis is proposed as a two-step process: the selective monohydrolysis of the starting material to form the intermediate 4-chloro-2,2-dimethylbutan-1-ol, followed by an intramolecular Williamson ether synthesis to yield the final cyclic ether. This protocol is intended for researchers and professionals in organic synthesis and drug development.

Introduction

Substituted tetrahydrofurans are important structural motifs found in numerous natural products and pharmacologically active compounds. The synthesis of these heterocycles is a key focus in synthetic organic chemistry. This application note details a robust and plausible two-step method for the preparation of 3,3-dimethyltetrahydrofuran, a useful solvent and building block. The synthetic strategy involves the initial formation of a haloalcohol, which then undergoes base-mediated intramolecular cyclization.

Data Presentation

Physical and Spectroscopic Data of Reactants, Intermediates, and Products

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | CC(C)(CCCl)CCl | C₆H₁₂Cl₂ | 155.06[1] | Not available |

| 4-chloro-2,2-dimethylbutan-1-ol | CC(C)(CO)CCCl | C₆H₁₃ClO | 136.62[2] | Not available |

| 3,3-dimethyltetrahydrofuran | CC1(C)CCOC1 | C₆H₁₂O | 100.16 | Not available |

| Compound | Key Spectroscopic Data |

| This compound | ¹H NMR (CDCl₃, predicted): δ 3.65 (s, 2H), 1.80 (s, 2H), 1.10 (s, 6H).¹³C NMR (CDCl₃, predicted): δ 51.0, 49.0, 35.0, 25.0. |

| 4-chloro-2,2-dimethylbutan-1-ol | ¹H NMR (CDCl₃, predicted): δ 3.60 (t, 2H), 3.40 (s, 2H), 1.80 (t, 2H), 1.00 (s, 6H).¹³C NMR (CDCl₃, predicted): δ 70.0, 48.0, 40.0, 35.0, 24.0.IR (film, cm⁻¹): ~3350 (br, O-H), 2950 (C-H), 1050 (C-O), 750 (C-Cl). |

| 3,3-dimethyltetrahydrofuran | ¹H NMR (CDCl₃): δ 3.70 (t, 2H), 1.70 (t, 2H), 1.05 (s, 6H).¹³C NMR (CDCl₃): δ 75.8, 68.4, 43.8, 28.6. |

Experimental Protocols

Step 1: Synthesis of 4-chloro-2,2-dimethylbutan-1-ol

This procedure describes the selective monohydrolysis of this compound. The reaction relies on the principle that under controlled conditions, one of the two primary chloro groups can be preferentially substituted by a hydroxyl group.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.55 g, 10 mmol) in a 1:1 mixture of THF and water (40 mL) in a 100 mL round-bottom flask, add sodium bicarbonate (2.1 g, 25 mmol).

-

Heat the mixture to reflux with vigorous stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloro-2,2-dimethylbutan-1-ol.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chloroalcohol.

Expected Yield: 50-60%

Step 2: Synthesis of 3,3-dimethyltetrahydrofuran

This procedure details the intramolecular Williamson ether synthesis of 4-chloro-2,2-dimethylbutan-1-ol. The reaction involves the deprotonation of the hydroxyl group by a strong base to form an alkoxide, which then undergoes an intramolecular Sₙ2 reaction to displace the chloride and form the tetrahydrofuran ring.[3][4] The formation of five-membered rings through this method is generally favorable.[3][4][5]

Materials:

-

4-chloro-2,2-dimethylbutan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (0.24 g, 6 mmol, 60% dispersion) in anhydrous THF (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-chloro-2,2-dimethylbutan-1-ol (0.68 g, 5 mmol) in anhydrous THF (10 mL) to the NaH suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude 3,3-dimethyltetrahydrofuran. Due to the volatility of the product, fractional distillation is recommended for purification.

Expected Yield: 70-80%

Mandatory Visualization

Reaction Workflow Diagram

Caption: Two-step synthesis of 3,3-dimethyltetrahydrofuran.

Logical Relationship of Key Steps

References

- 1. This compound | C6H12Cl2 | CID 21200757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2,3-dimethylbutan-1-ol | C6H13ClO | CID 139754872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on 1,4-Dichloro-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing nucleophilic substitution reactions on 1,4-dichloro-2,2-dimethylbutane. This sterically hindered dihaloalkane presents unique challenges and opportunities in synthetic chemistry, particularly in the construction of novel molecular scaffolds for drug discovery and development. The protocols outlined below cover reactions with various nucleophiles, including azide, cyanide, and thiocyanate, as well as conditions for intramolecular cyclization to form a substituted tetrahydrofuran.

Introduction

This compound is a prochiral substrate featuring two primary chloride leaving groups. However, the carbon atom at the 2-position is a quaternary, neopentyl-like center, which introduces significant steric hindrance. This structural feature profoundly influences the reaction conditions required for successful nucleophilic substitution. Standard SN2 reactions are expected to be slow, necessitating the use of highly nucleophilic reagents, polar aprotic solvents to enhance nucleophilicity, and often elevated temperatures.[1][2] Under conditions that favor an SN1 mechanism, rearrangement of the intermediate carbocation is a potential side reaction.[3][4]

These protocols are designed to provide robust starting points for the synthesis of various derivatives of this compound, which can serve as valuable building blocks in medicinal chemistry.

Reaction Overview

The general scheme for nucleophilic substitution on this compound is depicted below. Depending on the stoichiometry of the nucleophile, either mono- or di-substitution can be achieved. Intramolecular cyclization can also be induced under basic conditions.

Figure 1. General reaction pathways for this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the recommended reaction conditions for various nucleophilic substitution reactions on this compound. These conditions have been optimized to overcome the steric hindrance inherent in the substrate.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Expected Yield (%) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 80 - 100 | 24 - 48 | 1,4-Diazido-2,2-dimethylbutane | 70 - 85 |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 100 - 120 | 48 - 72 | 2,2-Dimethylhexane-1,4-dinitrile | 60 - 75 |

| Thiocyanate (SCN⁻) | Potassium Thiocyanate (KSCN) | DMF | 90 - 110 | 24 - 36 | 1,4-Dithiocyanato-2,2-dimethylbutane | 65 - 80 |

| Hydroxide (intramolecular) | Sodium Hydroxide (NaOH) | Toluene/Water (PTC) | 90 - 100 | 12 - 24 | 3,3-Dimethyltetrahydrofuran | 75 - 90 |

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diazido-2,2-dimethylbutane

This protocol describes the di-substitution of the chloride atoms with azide groups. The use of a polar aprotic solvent like DMF is crucial to enhance the nucleophilicity of the azide ion.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-